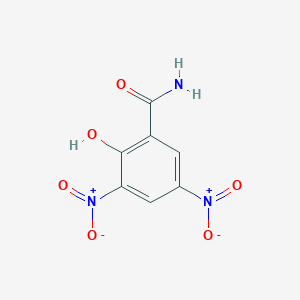
2-Hydroxy-3,5-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3,5-dinitrobenzamide is a chemical compound that has garnered attention in scientific research due to its unique structural properties and potential applications. It is characterized by the presence of hydroxyl and nitro groups on a benzamide backbone, which imparts distinct chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,5-dinitrobenzamide typically involves the nitration of 2-hydroxybenzamide. The process begins with the nitration of 2-hydroxybenzamide using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the benzene ring. The resulting product is then purified through recrystallization or chromatography techniques to obtain pure this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale nitration and purification can be applied. Industrial production would likely involve optimized reaction conditions, continuous flow reactors, and advanced purification techniques to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles like amines or thiols can react with the nitro groups under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives of benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3,5-dinitrobenzamide involves its interaction with specific molecular targets. In cancer research, it has been shown to mimic the BH3 domain of pro-apoptotic proteins, thereby inhibiting anti-apoptotic proteins of the Bcl-2 family. This interaction disrupts the balance of pro- and anti-apoptotic signals, leading to the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dinitrobenzoic acid: Similar in structure but lacks the hydroxyl group.
2-Hydroxy-3,5-dinitrobenzoic acid: Similar but with a carboxyl group instead of an amide group.
Uniqueness
2-Hydroxy-3,5-dinitrobenzamide is unique due to the presence of both hydroxyl and nitro groups on a benzamide backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
2912-79-0 |
|---|---|
Formule moléculaire |
C7H5N3O6 |
Poids moléculaire |
227.13 g/mol |
Nom IUPAC |
2-hydroxy-3,5-dinitrobenzamide |
InChI |
InChI=1S/C7H5N3O6/c8-7(12)4-1-3(9(13)14)2-5(6(4)11)10(15)16/h1-2,11H,(H2,8,12) |
Clé InChI |
BGJAFJXGEOWUJL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)N)O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




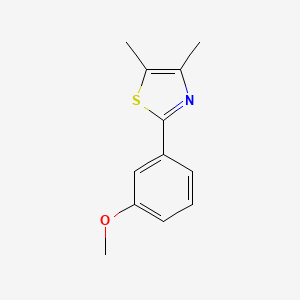


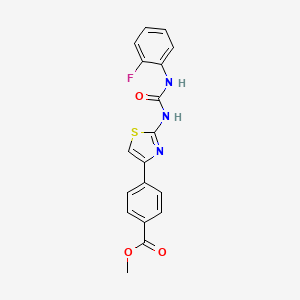
![1-(3-{4-[Dimethyl(phenyl)silyl]phenyl}-2-methylpropyl)piperidine](/img/structure/B14139997.png)
![1-[(E)-2-(4-methylphenyl)sulfonylvinyl]-4-nitrobenzene](/img/structure/B14140013.png)
![2-(4-chloropyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14140016.png)
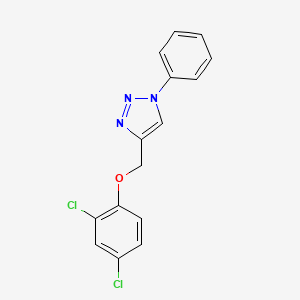
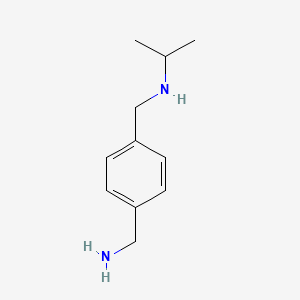
![8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide](/img/structure/B14140039.png)


